1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - 142818-02-8

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Catalog Number: EVT-377913
CAS Number: 142818-02-8
Molecular Formula: C9H11F3N2O2
Molecular Weight: 236.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the tert-butyl, trifluoromethyl, and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the tert-butyl, trifluoromethyl, and carboxylic acid groups attached at the 1, 5, and 4 positions, respectively .

Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions and condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group might make the compound acidic, and the trifluoromethyl group could increase the compound’s lipophilicity .

Molecular Structure Analysis

The molecular structure of 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is defined by the presence of the pyrazole ring, substituted at various positions. The tert-butyl group at the 1-position introduces steric bulk, potentially influencing the molecule's conformation and interactions with other molecules. The trifluoromethyl group at the 5-position is known for its electron-withdrawing nature, which can significantly impact the electronic properties of the pyrazole ring and its reactivity. Lastly, the carboxylic acid group at the 4-position provides a site for hydrogen bonding and can participate in various chemical reactions, making it a versatile handle for further derivatization. [, ]

Chemical Reactions Analysis

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with its carboxylic acid group, is amenable to various chemical reactions. It can be readily converted to corresponding esters through esterification reactions with alcohols in the presence of suitable coupling agents or catalysts. [, ] Additionally, it can be transformed into amides by reacting with amines, often facilitated by coupling reagents. [, ] These transformations allow for the introduction of diverse substituents and the exploration of structure-activity relationships in medicinal chemistry endeavors. []

Mechanism of Action

The mechanism of action for 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not directly addressed in the provided literature. The biological activity of pyrazole derivatives often stems from their ability to interact with specific enzymes or receptors. [, ] The presence of the tert-butyl, trifluoromethyl, and carboxylic acid substituents on the pyrazole ring of this compound can modulate its electronic properties, lipophilicity, and steric hindrance, thereby influencing its binding affinity and selectivity toward biological targets. [, ] Further investigation is necessary to elucidate its precise mechanism of action in various biological contexts.

Safety and Hazards

Applications

The applications of 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid primarily lie in its utility as a building block in organic synthesis and medicinal chemistry. [, ] The diverse functionalities present on the pyrazole ring, including the carboxylic acid, trifluoromethyl, and tert-butyl groups, make it a versatile intermediate for constructing more complex molecules. [] Its derivatives have potential applications in various fields, including:

  • Drug Discovery: Pyrazole derivatives have shown promise as potential therapeutic agents for various diseases, including cancer, inflammatory disorders, and infectious diseases. [, , , , ] 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be employed as a starting point to synthesize novel pyrazole-containing compounds with improved pharmacological properties.
  • Pesticide Development: Pyrazole-based compounds have also been explored for their pesticidal activities, particularly as insecticides and fungicides. [, ] This carboxylic acid derivative could be utilized to develop new and more effective agrochemicals.
  • Materials Science: The incorporation of trifluoromethyl groups into organic molecules can significantly alter their physical properties, such as their volatility, solubility, and thermal stability. [] 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with its unique combination of substituents, could serve as a valuable synthon for developing new materials with tailored properties for specific applications.

Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates

  • Compound Description: This group of compounds represents a series of esters of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. They are synthesized by reacting arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. []
  • Relevance: This group of compounds exhibits a direct structural relationship to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, sharing the core structure of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate while differing in the substituent at the N1 position. The aryl group in these compounds replaces the tert-butyl group present in the target compound. []

1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids

  • Compound Description: These compounds are the corresponding carboxylic acid derivatives of the previously mentioned esters. []
  • Relevance: This group demonstrates a very close structural similarity to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. They share the core structure of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with the only difference being the substitution at the N1 position. Instead of a tert-butyl group, this group features an aryl substituent. []
  • Compound Description: While a specific structure isn't provided, this compound is described as an amide derivative synthesized from 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and was crucial in verifying the position of the trifluoromethyl group on the pyrazole ring via X-ray diffraction analysis. []
  • Relevance: This compound is derived from the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, making it structurally related to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The key difference lies in the functional group at the C4 position, where the carboxylic acid is converted into an amide, and the aryl group at N1 instead of a tert-butyl group. []

5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound features a trifluoromethyl group at the C3 position and an amino group at the C5 position of the pyrazole ring. The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds, forming a dimer. []
  • Relevance: While structurally analogous to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, this compound differs in the position of the trifluoromethyl group (C3 instead of C5) and the presence of an amino group at C5. This makes it a positional isomer of the target compound, highlighting the importance of substituent positioning in structure-activity relationships. []

1-tert-Butyl-3(5)-(trifluoromethyl)-1H-pyrazoles

  • Compound Description: This group represents a series of pyrazoles with a tert-butyl group at the N1 position and a trifluoromethyl group at either the C3 or C5 position. These isomers are synthesized through different reaction conditions and offer insights into regioselectivity in pyrazole synthesis. []
  • Relevance: These compounds are structurally very similar to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The key distinction is the absence of the carboxylic acid group at the C4 position in the related compounds, making them potential precursors or simplified analogs. Their synthesis highlights the potential for different isomers depending on reaction conditions, which is relevant for understanding the synthesis and potential biological activity of the target compound. []

(E)‐1‐[2,6‐Dichloro‐4‐(trifluoromethyl)phenyl]‐5‐[(dimethylamino)methyleneamino]‐1H‐pyrazole‐4‐carboxylic acid

  • Compound Description: This compound features a complex substituent at the N1 position and a (dimethylamino)methyleneamino group at the C5 position of the pyrazole ring. It is noted for its crystal structure, which displays intermolecular hydrogen bonding leading to dimer formation. []
  • Relevance: This compound shares the core structure of a 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The differences lie in the substituents at the N1 and C5 positions, showcasing the diversity possible within this class of compounds while maintaining the core pyrazole carboxylic acid framework. []

Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates

  • Compound Description: This series of compounds features a hydroxyl group at the C5 position instead of the trifluoromethyl group, along with varying aryl substituents at the N1 position. These compounds were investigated for their potential inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for parasite survival. []
  • Relevance: Although lacking the trifluoromethyl group, these compounds share the core pyrazole-4-carboxylate structure with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The key difference lies in the presence of a hydroxyl group at C5 instead of a trifluoromethyl group. These compounds offer insights into the impact of this specific substitution on biological activity and the structure-activity relationships within this chemical class. []

Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates

  • Compound Description: Similar to the previous group, this series also contains a hydroxyl group at C3 instead of the trifluoromethyl group. They were synthesized using a novel two-step method and were also investigated for their inhibitory activity against PfDHODH. []
  • Relevance: These compounds share the core pyrazole-4-carboxylate structure with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid but differ in the position of the hydroxyl group (C3) and the lack of a trifluoromethyl group. Like the previous group, these compounds help understand the effect of structural modifications on biological activity, emphasizing the significance of both the type and position of substituents within this class of molecules. []

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

  • Compound Description: This compound is a complex molecule containing a pyrazole ring fused with a pyrimidine ring, along with a benzo[d]oxazole moiety. This compound is an intermediate in the synthesis of PRO1, a molecule designed to target mTOR, a protein kinase involved in cell growth and proliferation. [, ]
  • Relevance: Despite its complexity, this compound contains a pyrazole ring, aligning it with the chemical class of 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This connection, although distant, highlights the versatility of pyrazole as a core structure in medicinal chemistry and drug discovery. [, ]

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a drug candidate that was extensively studied for its metabolic disposition in various species, including mice, rats, dogs, and humans. It's notable for producing various metabolites, many through unique metabolic pathways. []
  • Relevance: This compound shares the core 1H-pyrazole-5-carboxamide structure with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The significant difference lies in the diverse array of substituents attached to the pyrazole ring in DPC 423. Examining the metabolic pathways of DPC 423, particularly the oxidation of the benzylamine group and formation of unusual metabolites like the oxime and glutathione adducts, can provide valuable insights into the potential metabolic fate of other compounds within this class, including the target compound. []

1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides

  • Compound Description: This group represents a library of over 400 compounds containing the 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamide core structure. These compounds were synthesized using solution-phase chemistry and screened for toxicity in C. elegans. []
  • Relevance: This library highlights the diversity achievable within the pyrazole-4-carboxamide class by modifying the amide substituent. The presence of the 5-(trifluoromethyl) group and the 4-carboxamide directly relates these compounds to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The variations in the amide portion, including the introduction of carbamates, provide valuable structure-activity relationship data that can guide the development of compounds with specific biological activities. []

Europium(III) Complexes with 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Compound Description: Four europium(III) complexes were synthesized using 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as the main ligand, along with auxiliary ligands like bathophenanthroline and phenanthroline. These complexes demonstrated potential as red-emitting materials in display devices and exhibited antimicrobial and antioxidant properties. []
  • Relevance: The use of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as the main ligand directly links these complexes to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The only structural difference lies in the N1 substituent (4-methoxyphenyl vs. tert-butyl). This similarity highlights the versatility of the 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold for coordinating metal ions and creating materials with luminescent and biological properties. []

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Compound Description: This compound features a phenyl ring at the C3 position and a 4-tert-butylbenzyl group at the N1 position of the pyrazole ring. Its crystal structure is characterized by intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers. []
  • Relevance: This compound, while structurally similar to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibits a different substitution pattern. The presence of a phenyl group at C3 instead of a trifluoromethyl group at C5 makes it a positional isomer. Additionally, the N1 substitution involves a 4-tert-butylbenzyl group compared to a tert-butyl group in the target compound. This comparison highlights the impact of substituent variations on the physicochemical properties of these pyrazole carboxylic acid derivatives. []

1‐(4‐tert‐Butylbenzyl)‐3‐(4‐chlorophenyl)‐1H‐pyrazole‐5‐carboxylic acid

  • Compound Description: This compound is structurally very similar to the previously mentioned 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. The main difference is the presence of a chlorine atom at the para position of the phenyl ring attached to the C3 position of the pyrazole ring. []
  • Relevance: Similar to the previous compound, this compound also highlights the structural diversity possible within this class. The presence of a 4-chlorophenyl group at C3 and a 4-tert-butylbenzyl group at N1, compared to the trifluoromethyl and tert-butyl groups in 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, emphasizes how subtle modifications can lead to variations in physical and chemical properties, which might impact biological activities. []

1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid

  • Compound Description: This compound serves as an essential intermediate in the synthesis of various pesticides. It features a methyl group at the N1 position and a trifluoromethyl group at the C3 position of the pyrazole ring. []
  • Relevance: This compound is closely related to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with the primary difference being the methyl group at N1 instead of a tert-butyl group and the position of the trifluoromethyl group (C3 vs. C5). This structural similarity, along with its role as a pesticide intermediate, emphasizes the importance of this class of compounds in agricultural and medicinal chemistry. []

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

  • Compound Description: AZD8329 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme involved in glucocorticoid metabolism. Its development aimed to address metabolic issues like obesity and metabolic syndrome. It features a tert-butyl group at the C5 position, a 4-carboxyphenyl substituent at the N1 position, and a 2-adamantylcarbamoyl group at the C4 position of the pyrazole ring. []
  • Relevance: Despite the structural differences, this compound shares a significant structural similarity with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, particularly the presence of a tert-butyl group at C5 and a carboxylic acid group. This compound demonstrates the potential for modification and optimization within this chemical class to achieve potent and selective inhibition of therapeutically relevant targets. []

5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles

  • Compound Description: This group consists of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole and its derivatives with various substituents on the benzyl group. Their crystal structures reveal intriguing hydrogen-bonding patterns, leading to diverse supramolecular architectures. []
  • Relevance: These compounds are structurally related to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by sharing the 3-tert-butyl-1H-pyrazole motif. The presence of benzylamino substituents at C5 and the absence of a carboxyl group at C4 highlight the structural variations explored within this class of compounds, providing valuable insights into their solid-state packing and potential applications. []
  • Compound Description: This group includes a diverse set of indole derivatives, mainly esters and amides of 3-amino-indole-2-carboxylic acid, investigated for their ability to inhibit interleukin-4 gene expression. These compounds hold potential for treating various inflammatory and allergic conditions. []
  • Relevance: Though structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, these compounds are mentioned in the context of inhibiting interleukin-4 gene expression, indicating a potential area of shared biological activity. While structurally different, exploring whether 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid or its derivatives possess any anti-inflammatory or immunomodulatory effects could be of interest. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: This group comprises a series of novel imidazo[1,2-a]pyrazine derivatives designed and synthesized as potential antibacterial agents. The compounds feature various aryloxy groups attached to the imidazo[1,2-a]pyrazine core. []
  • Relevance: While structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the presence of the trifluoromethyl group and their investigation as antibacterial agents suggests a potential overlap in biological activity or application with the target compound. []

(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4- (substitutedphenyl)piperazin-1-yl)methanones (5a-e)

  • Compound Description: This series of compounds consists of isoxazole derivatives bearing a trifluoromethylphenyl group at the C5 position of the isoxazole ring and various substituted phenylpiperazine moieties connected through a methanone linker. They were evaluated for their antibacterial and antifungal activities. []
  • Relevance: Although belonging to the isoxazole class, these compounds share the presence of a trifluoromethylphenyl group with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, suggesting potential similarities in their physicochemical properties and biological activities. The exploration of these isoxazole derivatives as antibacterial and antifungal agents further highlights the potential of similar modifications in the pyrazole series. []

5-(3-(Trifluoromethyl)phenyl)-N-alkyl substituted-1H-pyrazole- 3-carboxylic acids (8a-e)

  • Compound Description: This series comprises pyrazole derivatives featuring a trifluoromethylphenyl group at the C3 position of the pyrazole ring and various N-alkyl substituents on the carboxylic acid moiety. These compounds were also evaluated for their antibacterial and antifungal properties. []
  • Relevance: These compounds are structurally related to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by sharing the pyrazole-carboxylic acid core and the trifluoromethylphenyl substituent, though at the C3 position instead of C5. This close structural similarity, along with their shared biological activity focus (antibacterial and antifungal), makes them relevant for understanding structure-activity relationships within this chemical class. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound features a 4-fluoro-3-(trifluoromethyl)phenyl group attached to an imidazole ring, which is further substituted with a piperidine ring and a dimethylaminoethyl chain. It was synthesized in eight steps, highlighting a complex synthetic route. []
  • Relevance: While structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the presence of the trifluoromethyl group and the focus on multi-step synthesis suggest potential commonalities in their synthetic strategies and potential applications in medicinal chemistry. []

2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid

  • Compound Description: This compound features a 4-tert-butylbenzylcarbamoyl group at the C5 position, a phenyl ring at C3, and an acetic acid substituent at N1 of the pyrazole ring. Its structure was analyzed to understand bond lengths, angles, and dihedral angles between different rings. []
  • Relevance: This compound shares the core pyrazole structure with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Notably, both compounds feature a tert-butyl group, though at different positions. The structural differences, particularly the presence of a phenyl ring at C3 instead of a trifluoromethyl group at C5, and the acetic acid and carbamoyl substituents, offer insights into the potential for introducing diverse functionalities while maintaining the pyrazole core. []

Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD)

  • Compound Description: CDPCD is a chain transfer agent (CTA) used in reversible addition-fragmentation chain transfer (RAFT) polymerization. It has been highlighted as a universal CTA due to its ability to control the polymerization of various monomers. []
  • Relevance: This compound, while not directly structurally related to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, highlights a potential application of pyrazole derivatives in polymer chemistry. This connection emphasizes the versatility of the pyrazole scaffold beyond its use in medicinal chemistry. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

  • Compound Description: This compound represents a pyrazolo[1,5-a]pyrimidine derivative containing a trifluoromethyl group at the C7 position and a 4-fluorophenyl substituent at the C5 position. It was synthesized and evaluated for its inhibitory effects on the proliferation of cancer cell lines. []
  • Relevance: Although belonging to the pyrazolo[1,5-a]pyrimidine class, this compound shares the presence of a trifluoromethyl group and its investigation as a potential anticancer agent with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This connection highlights the potential for exploring similar modifications in the pyrazole series for developing novel anticancer therapeutics. []

1‐[4‐[(2,3,3‐Trichloro‐1‐oxo‐2‐propen‐1‐yl)amino]phenyl]‐5‐(trifluoromethyl)‐1H‐pyrazole‐4‐carboxylic acid

  • Compound Description: This compound is a specific blocker of canonical transient receptor potential 3 (TRPC3) channels. TRPC3 channels are implicated in various physiological processes, and their dysregulation is linked to conditions like allergic airway disease. []
  • Relevance: This compound shares the core 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid structure with 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This similarity highlights the potential of this specific scaffold for interacting with biological targets and modulating their activity. While the target compound's biological activity is not the primary focus of this research, it suggests avenues for further investigation into its potential interactions with ion channels or other biological targets. []

1-(4-(tert-Butyl)benzyl)-3-(4-chlorophenyl)-N-hydroxy-1H pyrazole-5-carboxamide (4f)

  • Compound Description: Compound 4f is a pyrazole-based hydroxamic acid derivative identified as a potent inhibitor of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. It demonstrated significant anti-growth effects in acute myeloid leukemia (AML) cell lines and a chick embryo model, inducing apoptosis through the mitochondrial-dependent signaling pathway. []
  • Relevance: This compound exhibits significant structural similarity to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, featuring a tert-butylbenzyl group at N1 and a substituted phenyl ring at C3 of the pyrazole. The key difference lies in the presence of a hydroxamic acid group at C5 instead of a carboxylic acid and the absence of the trifluoromethyl group. Despite these differences, the shared structural features and the promising anticancer activity of 4f suggest potential avenues for investigating the biological activities of the target compound or its derivatives, particularly in the context of cancer therapy. []

3-tert-Butyl-1-propyl-5-[[2’-(1H-tetrazol-5-yl)-1,1’-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (14n)

  • Compound Description: Compound 14n is a potent and selective angiotensin II antagonist, showing high affinity for the AT1 receptor. Its structure includes a tert-butyl group at C3, a propyl group at N1, a biphenyltetrazole moiety at C5, and a carboxylic acid group at C4 of the pyrazole ring. []
  • Relevance: This compound exhibits notable structural similarity to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, particularly the presence of a tert-butyl group and a carboxylic acid group at C4 of the pyrazole ring. The key structural difference lies in the substitution at C5, where 14n has a biphenyltetrazole moiety instead of a trifluoromethyl group. This difference highlights the impact of substituent modifications on the pharmacological activity and target selectivity of pyrazole derivatives. []

3-(2-aminoethyl)-5-hydroxy- 1H-pyrazoles

  • Compound Description: This group represents a series of pyrazole derivatives characterized by a 2-aminoethyl substituent at the C3 position and a hydroxyl group at the C5 position. These compounds were synthesized from β-keto esters and hydrazines through a multi-step process. []
  • Relevance: While structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, these compounds share the common feature of a pyrazole ring. The differences in substitution patterns and the focus on the synthetic methodology provide valuable insights into the versatility and potential modifications of the pyrazole scaffold, potentially inspiring further exploration of 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives. []

(S)‐4‐(tert‐Butyl)‐2‐[4‐(trifluoromethyl)pyridin‐2‐yl]‐4,5‐dihydrooxazole

  • Compound Description: This compound, (S)-5-CF3-pyrox-tBu, is a chiral building block utilized in asymmetric synthesis. It features a tert-butyl group at the chiral center and a trifluoromethylpyridine moiety. []
  • Relevance: Although structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, both compounds share the presence of a tert-butyl group and a trifluoromethyl group, highlighting their potential shared synthetic origin or common intermediates. This connection emphasizes the importance of these groups in medicinal chemistry and the potential for exploring diverse chemical spaces while maintaining specific structural motifs. []
  • Compound Description: These three compounds are pyridyl pyrazole ligands used to form platinum(II) complexes. They feature a trifluoromethyl-1H-pyrazol-5-yl group attached to a pyridine ring, with variations in the substituents on the pyridine ring. Complexes of these ligands have shown potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []
  • Relevance: These ligands, while structurally distinct from 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, highlight the use of similar structural motifs, such as the trifluoromethyl-1H-pyrazole, in developing materials for optoelectronic applications. Their successful incorporation into platinum(II) complexes and subsequent use in OLEDs provides insights into the potential applications of pyrazole-based compounds beyond their traditional use in medicinal chemistry. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an FDA-approved drug used to treat cystic fibrosis. It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its function. []
  • Relevance: While structurally dissimilar to 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Ivacaftor is mentioned in the context of cystic fibrosis research that seeks alternative potentiators with improved efficacy. The research highlights the need for potentiators that don't interfere with the action of corrector drugs, which are also used in cystic fibrosis treatment. This context suggests a potential avenue for investigating the target compound or its derivatives as potential CFTR potentiators, especially if they exhibit minimal interaction with corrector drugs. []

Properties

CAS Number

142818-02-8

Product Name

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16)

InChI Key

LBPZUNLSYYEDFB-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F

Synonyms

1-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.